molecular formula C8H5ClO4S B14850501 3,5-Diformylbenzenesulfonyl chloride

3,5-Diformylbenzenesulfonyl chloride

Cat. No.: B14850501
M. Wt: 232.64 g/mol
InChI Key: BGYCJFADLYMFGU-UHFFFAOYSA-N
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Description

3,5-Diformylbenzenesulfonyl chloride is a specialized aromatic sulfonyl chloride derivative characterized by two formyl (-CHO) groups at the 3- and 5-positions of the benzene ring and a sulfonyl chloride (-SO₂Cl) group at the 1-position. This compound’s structure renders it highly reactive due to the electron-withdrawing nature of the formyl and sulfonyl chloride groups, making it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems.

Properties

Molecular Formula

C8H5ClO4S

Molecular Weight

232.64 g/mol

IUPAC Name

3,5-diformylbenzenesulfonyl chloride

InChI

InChI=1S/C8H5ClO4S/c9-14(12,13)8-2-6(4-10)1-7(3-8)5-11/h1-5H

InChI Key

BGYCJFADLYMFGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C=O)S(=O)(=O)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diformylbenzenesulfonyl chloride can be synthesized through the sulfonation of 3,5-diformylbenzene followed by chlorination. The typical synthetic route involves the following steps:

    Sulfonation: 3,5-Diformylbenzene is treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

    Chlorination: The resulting sulfonic acid derivative is then chlorinated using thionyl chloride (SOCl2) to yield 3,5-diformylbenzenesulfonyl chloride.

Industrial Production Methods: Industrial production of 3,5-diformylbenzenesulfonyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diformylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.

    Oxidation and Reduction: The formyl groups can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) are used in the presence of a base such as pyridine.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Carboxylic Acids and Alcohols: Formed from the oxidation and reduction of formyl groups, respectively.

Scientific Research Applications

3,5-Diformylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in the modification of biomolecules, such as proteins and peptides, for studying their structure and function.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-diformylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate derivatives, respectively. The formyl groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (EWGs) : The formyl (-CHO) groups in 3,5-diformylbenzenesulfonyl chloride enhance electrophilicity at the sulfonyl chloride group compared to methyl (-CH₃) substituents in 3,5-dimethylbenzenesulfonyl chloride . This increases its susceptibility to nucleophilic attack, similar to trifluoromethyl (-CF₃) derivatives .
  • Steric and Electronic Differences : The trifluoromethyl group in 3,5-bis(trifluoromethyl)benzenesulfonyl chloride provides both steric bulk and strong electron-withdrawing effects, whereas the formyl groups in the target compound offer less steric hindrance but comparable electronic activation .

Physical State and Solubility :

  • Compounds with bulky substituents (e.g., -CF₃) tend to crystallize as solids, while smaller substituents (e.g., -CH₃) result in liquids at room temperature . The formyl groups likely confer intermediate properties, favoring a solid state with moderate solubility in polar aprotic solvents.

Hazard Profiles: All sulfonyl chlorides in Table 1 are classified as corrosive due to the reactive -SO₂Cl group. Additional hazards (e.g., harmful inhalation risks) are noted for fluorinated derivatives .

Applications :

  • Pharmaceutical Intermediates : Fluorinated derivatives like (3,5-difluorophenyl)methanesulfonyl chloride are prioritized in drug discovery due to metabolic stability .
  • Polymer Chemistry : Trifluoromethyl-substituted derivatives are used in high-performance polymers , while formyl-substituted variants may serve as crosslinkers or ligands in metal-organic frameworks (MOFs).

Challenges and Opportunities:

  • Stability : Formyl groups may undergo hydrolysis under acidic or aqueous conditions, necessitating anhydrous reaction conditions.
  • Catalytic Applications : The compound’s dual EWGs could enhance its utility in asymmetric catalysis or as a directing group in C-H functionalization, areas underexplored in current literature.

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